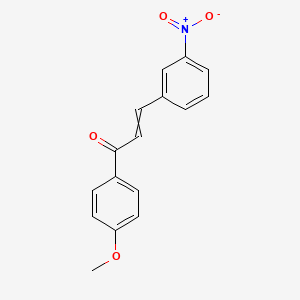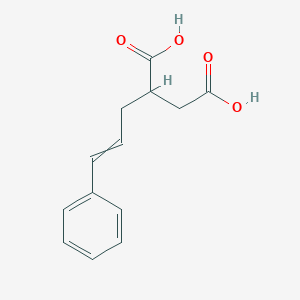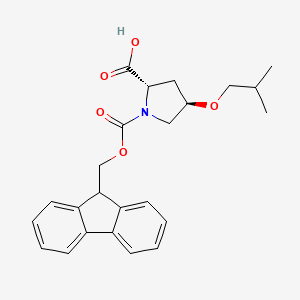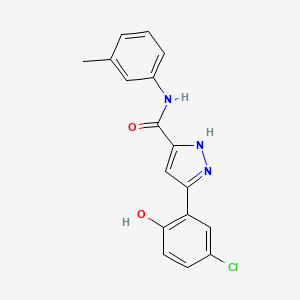![molecular formula C16H13Cl2N3O5 B14095077 6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14095077.png)
6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione is a complex organic compound with significant potential in various scientific fields. This compound features a furo[2,3-d]pyrimidine core, which is a bicyclic structure containing both furan and pyrimidine rings. The presence of the 2,4-dichlorophenyl group and the methoxyiminomethyl moiety adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base, followed by cyclization to form the furo[2,3-d]pyrimidine core. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile, with catalysts like piperidine or triethylamine to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced furo[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. By inhibiting PARP, the compound can induce DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Another bicyclic compound with similar structural features but different functional groups.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to a pyrimidine ring.
Pyrimido[4,5-d]pyrimidine: A compound with two fused pyrimidine rings, exhibiting different reactivity and biological properties.
Uniqueness
6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions.
Properties
Molecular Formula |
C16H13Cl2N3O5 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |
InChI |
InChI=1S/C16H13Cl2N3O5/c1-20-14(23)12-13(22)11(26-15(12)21(2)16(20)24)6-19-25-7-8-3-4-9(17)5-10(8)18/h3-6,11H,7H2,1-2H3/b19-6+ |
InChI Key |
SYBKLWHLMMBUGO-KPSZGOFPSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)C(O2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C(=O)C(O2)C=NOCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095005.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095008.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14095011.png)

![2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095025.png)
![tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B14095027.png)
![2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B14095029.png)
![2,2'-[Benzene-1,4-diylbis(methanediylsulfanediyl)]bis(6-propylpyrimidin-4-ol)](/img/structure/B14095030.png)



![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095062.png)
![(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol](/img/structure/B14095070.png)
![(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B14095075.png)
